molecular formula C11H9N B1626100 3-Ethynyl-1-methyl-1H-indole CAS No. 85094-88-8

3-Ethynyl-1-methyl-1H-indole

Cat. No.: B1626100
CAS No.: 85094-88-8
M. Wt: 155.2 g/mol
InChI Key: BFYPWSIBJDQYLF-UHFFFAOYSA-N
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Description

3-Ethynyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The ethynyl group at the 3-position and the methyl group at the 1-position of the indole ring confer unique chemical properties to this compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where 1-methylindole is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .

Industrial Production Methods: Industrial production of 3-Ethynyl-1-methyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of this compound-2-carbaldehyde.

    Reduction: Formation of 3-ethyl-1-methyl-1H-indole.

    Substitution: Formation of 2-bromo-3-ethynyl-1-methyl-1H-indole.

Scientific Research Applications

3-Ethynyl-1-methyl-1H-indole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methyl-1H-indole involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the indole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-indole: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.

    3-Ethynylindole: Lacks the methyl group at the 1-position, affecting its overall properties.

    1-Methyl-2-phenyl-1H-indole: Substituted at the 2-position with a phenyl group, leading to different steric and electronic effects.

Uniqueness: 3-Ethynyl-1-methyl-1H-indole is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethynyl-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYPWSIBJDQYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511163
Record name 3-Ethynyl-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85094-88-8
Record name 3-Ethynyl-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85094-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynyl-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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